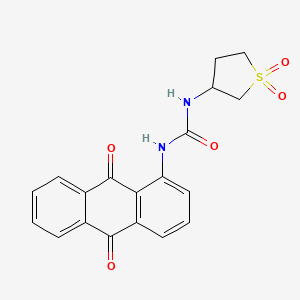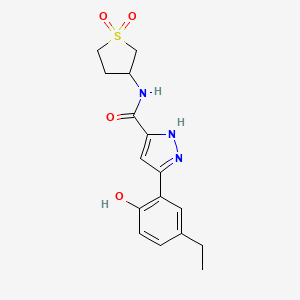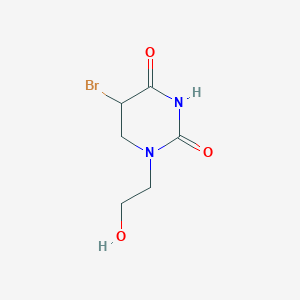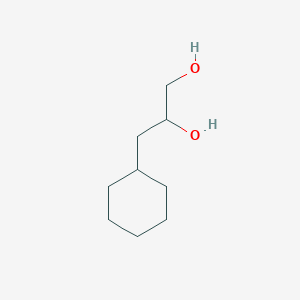
Urea, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-N'-(tetrahydro-1,1-dioxido-3-thienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-N’-(tetrahydro-1,1-dioxido-3-thienyl)- is a complex organic compound that features a urea backbone with anthracene and thiophene derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-N’-(tetrahydro-1,1-dioxido-3-thienyl)- typically involves multi-step organic reactions. One common method includes:
Formation of Anthracene Derivative: Starting with anthracene, the compound undergoes oxidation to form 9,10-dihydro-9,10-dioxoanthracene.
Thiophene Derivative Preparation: Thiophene is subjected to sulfonation to yield tetrahydro-1,1-dioxido-3-thienyl.
Urea Formation: The final step involves the reaction of the anthracene and thiophene derivatives with urea under controlled conditions, often in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The anthracene moiety can undergo further oxidation reactions.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Various substitution reactions can occur, particularly on the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
Oxidation Products: Further oxidized anthracene derivatives.
Reduction Products: Reduced forms of the thiophene and anthracene moieties.
Substitution Products: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst or catalyst precursor in certain organic reactions.
Biology
Biomolecular Studies: Utilized in the study of molecular interactions and binding studies.
Medicine
Pharmaceutical Research: Investigated for potential therapeutic properties and drug development.
Industry
Material Science: Used in the development of advanced materials with specific electronic properties.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets. The anthracene and thiophene moieties can interact with various biological molecules, influencing pathways such as electron transport and molecular binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Urea, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-N’-(tetrahydro-3-thienyl)-: Lacks the sulfonyl group on the thiophene ring.
Urea, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-N’-(tetrahydro-1,1-dioxido-2-thienyl)-: Differently substituted thiophene ring.
Uniqueness
The presence of both the anthracene and sulfonyl-substituted thiophene moieties in Urea, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-N’-(tetrahydro-1,1-dioxido-3-thienyl)- imparts unique electronic and structural properties, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
16617-77-9 |
|---|---|
Molekularformel |
C19H16N2O5S |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
1-(9,10-dioxoanthracen-1-yl)-3-(1,1-dioxothiolan-3-yl)urea |
InChI |
InChI=1S/C19H16N2O5S/c22-17-12-4-1-2-5-13(12)18(23)16-14(17)6-3-7-15(16)21-19(24)20-11-8-9-27(25,26)10-11/h1-7,11H,8-10H2,(H2,20,21,24) |
InChI-Schlüssel |
BFBVRPFNCHJVSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-6-phenyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one](/img/structure/B12112384.png)
![3-[(2-Ethoxybenzoyl)amino]propanoic acid](/img/structure/B12112388.png)




![5-(4-methoxyphenyl)-1,3-dimethyl-8,9-dihydro-7H-pyrimido[4,5-b]quinolin-10-ium-2,4,6-trione](/img/structure/B12112412.png)


![3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione](/img/structure/B12112431.png)
![1H-Indol-6-amine, 1-methyl-4-[(phenylmethyl)thio]-](/img/structure/B12112436.png)
![Butanoic acid, 4-[(2-chlorophenyl)sulfonyl]-](/img/structure/B12112442.png)


